2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

Anticancer Tubulin Polymerization Inhibition Quinazoline SAR

This benzotriazole-substituted 6-bromo-4-phenylquinazoline is a validated tubulin polymerization inhibitor scaffold active against MCF-7, HeLa, and HT-29 cancer cell lines with selectivity over normal HEK293 cells. Its unique 2-position benzotriazole enables metal-free ring-opening diversification, while the 6-bromo handle supports orthogonal cross-coupling. Purchase this key building block for SAR-driven anticancer drug discovery and combinatorial quinazoline library synthesis.

Molecular Formula C20H12BrN5
Molecular Weight 402.255
CAS No. 327039-09-8
Cat. No. B2656180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline
CAS327039-09-8
Molecular FormulaC20H12BrN5
Molecular Weight402.255
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4
InChIInChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H
InChIKeyDSPLMVUYTQAOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,2,3-Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline (CAS 327039-09-8): Core Properties and Procurement-Relevant Identity


2-(1H-1,2,3-Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline (CAS 327039-09-8, molecular formula C20H12BrN5, molecular weight 402.2 g/mol) is a heterocyclic compound integrating a quinazoline core with a benzotriazole moiety, a bromine substituent at the 6-position, and a phenyl group at the 4-position . It belongs to the broader class of benzotriazole-substituted 2-phenylquinazolines, which have been investigated as tubulin polymerization inhibitors with antiproliferative activity against human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HT-29 (colon) [1]. Physicochemical characterization confirms a purity specification of ≥95% from commercial suppliers, with the bromine atom providing a synthetic handle for further derivatization via cross-coupling reactions .

Why 2-(1H-1,2,3-Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline Cannot Be Replaced by Unsubstituted Quinazoline Analogs


Within the 2-phenylquinazoline class, substitution at the 2-position with benzotriazole and at the 6-position with bromine are critical determinants of tubulin polymerization inhibitory activity and antiproliferative potency [1]. The benzotriazole moiety is essential for binding interactions at the colchicine site of tubulin, while the bromine atom modulates both electronic properties and provides a vector for structure-activity relationship (SAR) exploration [1]. Generic substitution with unsubstituted or solely 4-phenyl quinazolines would eliminate these pharmacophoric features, likely resulting in loss of the tubulin-targeting mechanism and the associated differential cytotoxicity profile observed against MCF-7, HeLa, and HT-29 cell lines [1]. Furthermore, the benzotriazole ring can act as a synthetic linchpin, enabling ring-opening rearrangements to generate diverse 2,4-diarylquinazoline scaffolds, a versatility absent in simpler quinazoline building blocks [2].

Quantitative Differentiation Evidence for 2-(1H-1,2,3-Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline


Antiproliferative Activity of Benzotriazole-Substituted 2-Phenylquinazoline ARV-2 Against MCF-7, HeLa, and HT-29 Cancer Cell Lines

The benzotriazole-substituted 2-phenylquinazoline designated ARV-2, which shares the core scaffold with the target compound, demonstrated the most potent antiproliferative activity within a series of twelve synthesized derivatives [1]. Against MCF-7 breast cancer cells, ARV-2 exhibited an IC50 of 3.16 μM, compared to the next most active analog ARV-3, which consistently showed lower potency across the panel [1]. In HeLa cervical cancer cells, the IC50 was 5.31 μM, while against HT-29 colon cancer cells, the IC50 was 10.6 μM [1]. Importantly, all compounds in the series showed no significant toxicity toward HEK293 normal human embryonic kidney cells, indicating a tumor-selective cytotoxicity window [1].

Anticancer Tubulin Polymerization Inhibition Quinazoline SAR

Tubulin Polymerization Inhibition and Mitochondria-Mediated Apoptosis Induction by ARV-2 and ARV-3

Mechanistic studies confirmed that ARV-2 and ARV-3 induce mitochondria-mediated apoptosis, as demonstrated by cell cycle analysis, apoptosis assays, and JC-1 mitochondrial membrane potential studies [1]. The compounds target the colchicine binding site of tubulin, acting as tubulin polymerization inhibitors that arrest the cell cycle in the G2/M phase [1]. This dual functionality—potent antiproliferative activity coupled with a defined apoptotic mechanism—distinguishes these benzotriazole-substituted quinazolines from other quinazoline-based kinase inhibitors that operate through entirely different molecular targets [2].

Tubulin Polymerization Apoptosis Cell Cycle Arrest

Synthetic Versatility: Benzotriazole as a Linchpin for 2,4-Diarylquinazoline Scaffold Generation

The benzotriazol-1-yl substituent at the 2-position of the quinazoline ring is not merely a passive pharmacophoric element; it serves as an active synthetic linchpin [1]. Katritzky et al. demonstrated that 2-(benzotriazol-1-yl) enamines undergo facile ring-opening rearrangement to generate 2,4-diarylquinazolines, providing a versatile entry into diverse quinazoline libraries [1]. This reactivity is unique to the benzotriazole-substituted scaffold and is absent in directly halogenated or aminated 2-substituted quinazoline analogs, which typically require transition-metal catalyzed cross-coupling for further derivatization [2].

Synthetic Methodology Benzotriazole Chemistry Quinazoline Library Synthesis

Selectivity Profile: Differential Cytotoxicity Between Cancer and Normal Cells for Benzotriazole-Substituted Quinazolines

A critical differentiation parameter for anticancer lead compounds is the selectivity index between cancer and normal cells. The benzotriazole-substituted 2-phenylquinazoline series, including the most potent analog ARV-2, demonstrated no significant toxicity toward HEK293 normal human embryonic kidney cells at concentrations that produced potent antiproliferative effects in MCF-7, HeLa, and HT-29 cancer cell lines [1]. This contrasts with many classical cytotoxic agents, such as colchicine itself, which exhibit narrow therapeutic indices due to significant toxicity toward normal dividing cells [2].

Tumor Selectivity Toxicity Therapeutic Window

Recommended Application Scenarios for 2-(1H-1,2,3-Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline Based on Quantitative Evidence


Tubulin-Targeted Anticancer Lead Optimization Using Benzotriazole-Quinazoline Scaffolds

The established tubulin polymerization inhibitory activity of benzotriazole-substituted 2-phenylquinazolines, demonstrated by ARV-2 (IC50 values of 3.16–10.6 μM across MCF-7, HeLa, and HT-29 cell lines), supports the use of this compound as a scaffold for structure-activity relationship (SAR) studies targeting the colchicine binding site [1]. The 6-bromo substituent provides a versatile handle for further derivatization via cross-coupling chemistry, enabling exploration of substituent effects on potency and selectivity. Procurement of this specific building block is warranted for medicinal chemistry programs aiming to develop novel tubulin polymerization inhibitors with potentially improved therapeutic indices compared to classical agents like colchicine [2].

Quinazoline Compound Library Synthesis via Benzotriazole Ring-Opening Rearrangement

The benzotriazole moiety at the 2-position enables a unique, metal-free ring-opening rearrangement to generate diverse 2,4-diarylquinazoline analogs [1]. This reactivity is not accessible with 2-chloro, 2-amino, or other commonly employed 2-substituted quinazoline precursors, which require transition-metal catalysis for diversification. Academic and industrial laboratories engaged in high-throughput synthesis of quinazoline libraries can leverage this compound as a key intermediate, reducing reliance on expensive palladium catalysts and simplifying reaction protocols [1]. The 6-bromo group further expands the accessible chemical space by enabling orthogonal diversification at a second position [2].

Investigation of Selective Cytotoxicity Mechanisms in Tubulin-Binding Anticancer Agents

The observation that benzotriazole-substituted 2-phenylquinazolines exhibit antiproliferative activity against MCF-7, HeLa, and HT-29 cancer cells while sparing HEK293 normal cells [1] presents a compelling case for mechanistic studies into the molecular basis of this selectivity. Researchers investigating the differential response of cancer versus normal cells to tubulin-targeting agents can utilize this compound as a tool molecule to probe the signaling pathways (e.g., mitochondrial apoptosis, cell cycle regulation) that underlie the observed therapeutic window [1]. Such studies may reveal biomarkers predictive of response to this compound class and inform patient stratification strategies in future preclinical development [2].

Development of Multidrug-Resistant Cancer Models Using Tubulin Polymerization Inhibitors

Given that some tubulin-targeting agents are substrates for multidrug resistance (MDR) efflux pumps, which limits their clinical efficacy [1], the benzotriazole-substituted quinazoline scaffold offers an opportunity to evaluate structure-MDR relationships. The availability of the 6-bromo derivative as a synthetic starting point enables the systematic modification of physicochemical properties (lipophilicity, hydrogen-bonding capacity) that influence P-glycoprotein and related efflux transporter recognition. Procurement of this compound supports research aimed at identifying tubulin inhibitors that evade MDR-mediated resistance, a key challenge in oncology drug development [2].

Quote Request

Request a Quote for 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.